

Early Clinical Trial Data for Plixorafenib: A Technical Overview

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Compound of Interest

Compound Name: *Plixorafenib*

Cat. No.: *B612209*

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Plixorafenib (formerly PLX8394) is an investigational, next-generation, orally available, small-molecule inhibitor of the BRAF serine/threonine kinase.^{[1][2][3]} It is designed as a "paradox breaker," selectively inhibiting BRAF monomers and dimers, including V600 and non-V600 mutations, without inducing the paradoxical activation of the MAPK pathway often seen with first-generation BRAF inhibitors.^{[1][3][4]} This unique mechanism of action suggests the potential for improved safety and a more durable response in patients with BRAF-altered malignancies.^{[2][3][5]} This technical guide summarizes the early clinical trial data for **Plixorafenib**, focusing on the initial Phase 1/2a study and the design of the ongoing FORTE Phase 2 basket trial.

Quantitative Data Summary

The following tables summarize the key efficacy data from the Phase 1/2a clinical trial of **Plixorafenib** in various patient populations.

Table 1: Efficacy of **Plixorafenib** in BRAF V600-Mutant Solid Tumors (MAPK-inhibitor Naïve)

Efficacy Endpoint	Value	Source
Overall Response Rate (ORR)	37.5%	[6]
Median Duration of Response (mDOR)	32.3 months	[6]
Median Progression-Free Survival (mPFS)	> 2 years	[6]
1-Year Progression-Free Survival (PFS)	54.4%	[7]
2-Year Progression-Free Survival (PFS)	48.4%	[7]

Table 2: Efficacy of **Plixorafenib** in BRAF V600-Mutant Solid Tumors (Previously Treated with MAPK inhibitor)

Efficacy Endpoint	Value	Source
Overall Response Rate (ORR)	16.7%	[6]
Median Duration of Response (mDOR)	12.9 months	[6]

Table 3: Efficacy of **Plixorafenib** in BRAF V600-Mutant Primary Central Nervous System Tumors (PCNST) (MAPK-inhibitor Naïve)

Efficacy Endpoint	Value	Source
Overall Response Rate (ORR)	67%	[7] [8]
Median Duration of Response (mDOR)	13.9 months	[7] [9]
Median Progression-Free Survival (mPFS)	34.1 months	[5]

Table 4: Efficacy of **Plixorafenib** in BRAF-Altered Thyroid Cancer

Patient Population	Efficacy Endpoint	Value	Source
MAPKi-naïve BRAF V600-mutated Papillary Thyroid Cancer (PTC)	Median Progression-Free Survival (mPFS)	63.9 months	[10]
Clinical Benefit Rate (CBR)	85.7%	[10]	
BRAF V600-mutated Anaplastic Thyroid Cancer (ATC) (MAPKi-naïve)	Median Progression-Free Survival (mPFS)	16.1 months	[11]
Confirmed Partial Response (PR)	1 patient (duration 17.8 months)	[11]	
Prior MAPKi-treated Papillary Thyroid Cancer (PTC)	Clinical Benefit Rate (CBR)	33.3%	[11]

Table 5: Pharmacodynamic and Exploratory Endpoint Data from Phase 1/2a Trial

Endpoint	Finding	Source
ctDNA V600E Mutant Allele Frequency	Decreased in 85% of patients after one cycle.	[12]
ctDNA as a Surrogate Marker	Changes in ctDNA corresponded to tumor size.	[12]
Acquired Resistance Mutations	No new mutations in MAPK pathway genes were observed.	[12]
Responses in BRAF Fusion Tumors	2 responses (1 complete response in melanoma, 1 partial response in PTC).	[7]

Experimental Protocols

Phase 1/2a Study (NCT02428712)

This was a single-arm, open-label study designed to evaluate the safety, pharmacokinetics (PK), and efficacy of **Plixorafenib** in patients with BRAF-altered advanced, unresectable solid tumors.[5][13] The study enrolled both adult and pediatric patients who had either been intolerant to standard therapy or for whom no standard therapy was available.[7][10]

- Patient Population: Patients with various solid tumors, including primary central nervous system (CNS) tumors, harboring BRAF V600 mutations, non-V600 mutations, or BRAF fusions.[6][14][15]
- Dosing and Administration: **Plixorafenib** was administered orally.[15] The dose-escalation phase explored doses from 900 to 3600 mg/day, with and without the pharmacokinetic enhancer cobicistat.[5] The recommended Phase 2 dose (RP2D) was determined to be 900 mg once daily with cobicistat for patients aged 10 years and older.[6][7]
- Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included overall response rate (ORR), duration of response (DOR), and progression-free survival (PFS).[16] Exploratory endpoints included the analysis of circulating tumor DNA (ctDNA).[12]

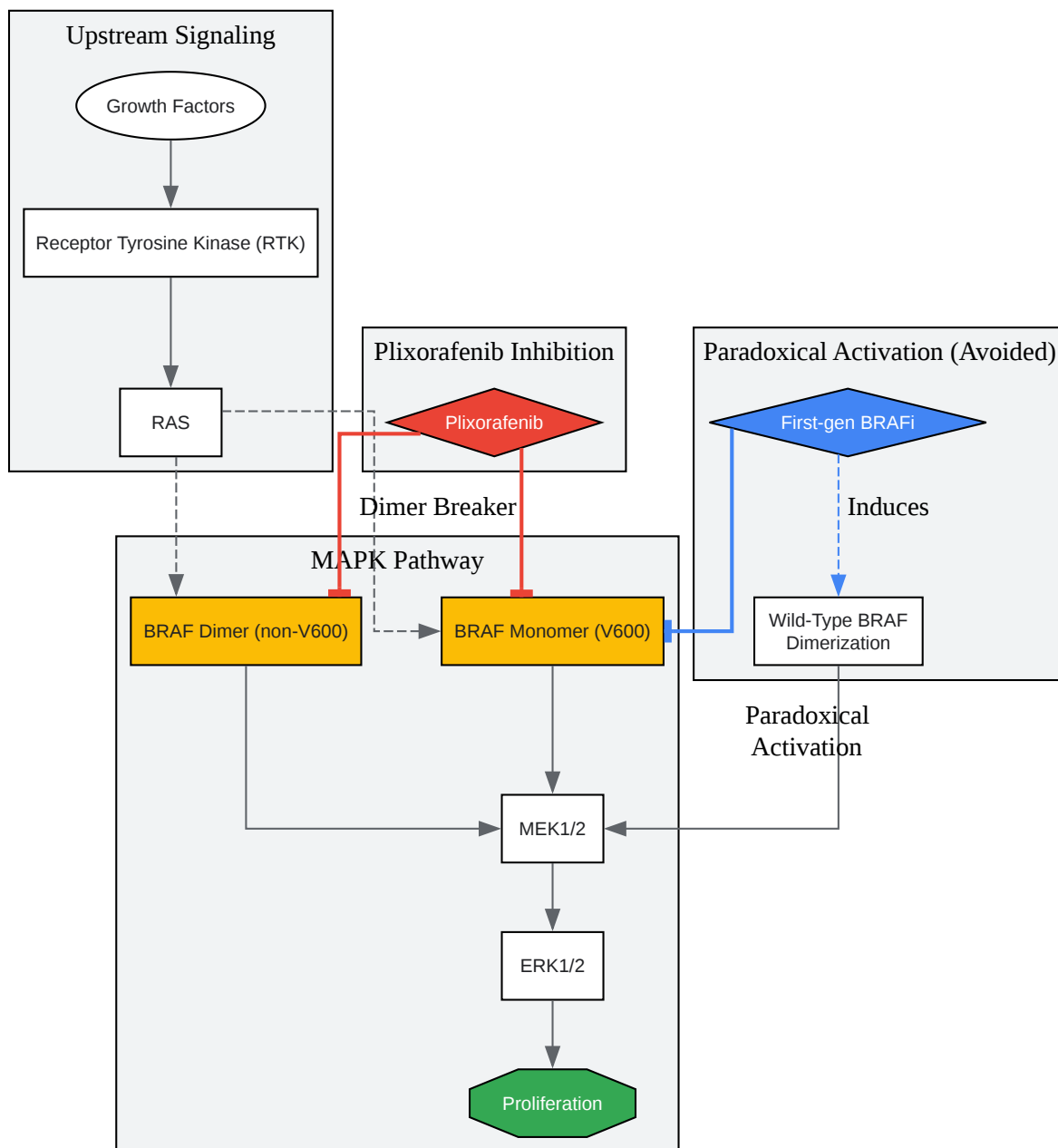
FORTE Phase 2 Master Protocol (NCT05503797)

The FORTE study is an ongoing global, open-label, Phase 2 basket trial designed to assess the efficacy and safety of **Plixorafenib** in patients with various BRAF-altered cancers.[\[4\]](#)[\[14\]](#)

- Patient Population: Patients aged 10 years and older with advanced solid tumors or primary CNS tumors with specific BRAF alterations who have received prior therapy.[\[4\]](#)[\[14\]](#) Patients must have measurable disease and a Karnofsky or Lansky Performance Score of ≥ 60 .[\[14\]](#)[\[17\]](#)
- Study Design: The study utilizes a master protocol with four sub-protocols, or "baskets," each targeting a different patient population.[\[9\]](#)[\[14\]](#)
 - Sub-Protocol A: Advanced solid and primary CNS tumors with BRAF fusions.[\[14\]](#)
 - Sub-Protocol B: BRAF V600-mutated recurrent primary CNS tumors.[\[14\]](#)
 - Sub-Protocol C: Rare BRAF V600-mutated advanced solid tumors (e.g., ovarian, cholangiocarcinoma, non-colorectal GI cancers, neuroendocrine cancers).[\[14\]](#)[\[17\]](#)
 - Sub-Protocol D: Exploratory cohort for BRAF V600-mutated melanoma (in patients who have not tolerated a prior BRAF inhibitor) or thyroid cancer.[\[14\]](#)
- Dosing and Administration: All patients receive continuous daily dosing of **Plixorafenib**.[\[4\]](#)[\[14\]](#) Some cohorts receive **Plixorafenib** in combination with cobicistat.[\[4\]](#)[\[14\]](#)
- Endpoints: The primary endpoint for sub-protocols A, B, and C is the Overall Response Rate (ORR) as determined by a blinded independent central review (BICR) using RECIST v1.1 for solid tumors or RANO criteria for primary CNS tumors.[\[14\]](#)[\[17\]](#) Key secondary endpoints include duration of response, progression-free survival, overall survival, and safety.[\[12\]](#) A key exploratory endpoint is the longitudinal assessment of ctDNA.[\[12\]](#)

Visualizations

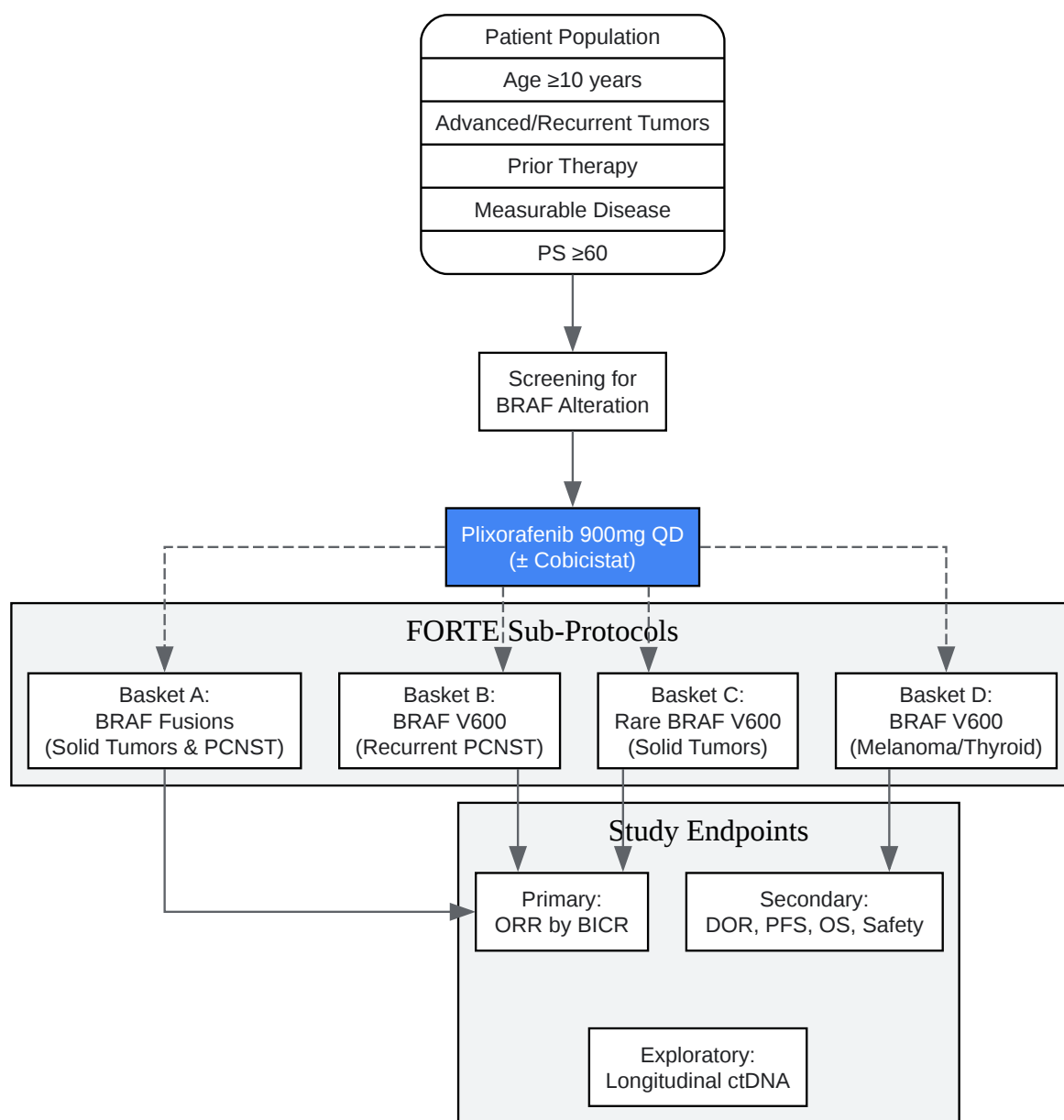
Signaling Pathway of Plixorafenib



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Caption: Mechanism of **Plixorafenib** as a BRAF dimer breaker, avoiding paradoxical MAPK activation.

FORTE Phase 2 Basket Trial Workflow



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Caption: Workflow of the FORTE Phase 2 master protocol for **Plixorafenib**.

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